Trifluoromethanesulfonic acid Trifluoromethanesulfonic acid Trifluoromethanesulfonic acid is the strongest monoprotic organic acid. It has been synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. It undergoes complete dissociation in basic solvents such as dimethyl sulfoxide, dimethylacetamide and dimethylformamide. Its dissociation in non-aqueous solvents has been studied by conductometry. On mixing trifluoromethanesulfonic acid with HNO3, it forms nitronium trifluoromethane sulfonate, which is an excellent nitrating reagent.
Trifluoromethanesulfonic acid is a strong organic acid. It can be prepared by reacting bis(trifluoromethylthio)mercury with H2O2. On mixing with HNO3, it affords a nitrating reagent (a nitronium salt). This reagent is useful for the nitration of aromatic compounds. Its dissociation in various organic solvents has been studied.
Trifluoromethanesulfonic acid, also known as 1, 1, 1-trifluoromethanesulfonate or acide trifluoromethanesulfonique, belongs to the class of organic compounds known as trifluoromethanesulfonates. These are alkanesulfonic acids, that contain a sulfonate group that is substituted with a trifluoromethyl group. Trifluoromethanesulfonic acid exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, trifluoromethanesulfonic acid is primarily located in the cytoplasm. Trifluoromethanesulfonic acid can be converted into triflic anhydride and triflate ester.
Triflic acid is a one-carbon compound that is methanesulfonic acid in which the hydrogens attached to the methyl carbon have been replaced by fluorines. It is a one-carbon compound and a perfluoroalkanesulfonic acid. It is a conjugate acid of a triflate.
Brand Name: Vulcanchem
CAS No.: 1493-13-6
VCID: VC20846487
InChI: InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)
SMILES: C(F)(F)(F)S(=O)(=O)O
Molecular Formula: CF3SO3H
CHF3O3S
Molecular Weight: 150.08 g/mol

Trifluoromethanesulfonic acid

CAS No.: 1493-13-6

Cat. No.: VC20846487

Molecular Formula: CF3SO3H
CHF3O3S

Molecular Weight: 150.08 g/mol

* For research use only. Not for human or veterinary use.

Trifluoromethanesulfonic acid - 1493-13-6

Specification

CAS No. 1493-13-6
Molecular Formula CF3SO3H
CHF3O3S
Molecular Weight 150.08 g/mol
IUPAC Name trifluoromethanesulfonic acid
Standard InChI InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)
Standard InChI Key ITMCEJHCFYSIIV-UHFFFAOYSA-N
SMILES C(F)(F)(F)S(=O)(=O)O
Canonical SMILES C(F)(F)(F)S(=O)(=O)O
Boiling Point 166.0 °C
Melting Point 34°C

Introduction

ParameterValue
Chemical FormulaCF₃SO₃H
Systematic NameTrifluoromethanesulfonic acid
Common NameTriflic acid
CAS Number1493-13-6
EC Number216-087-5
Molecular Weight150.08 g/mol

Physical and Chemical Properties

Trifluoromethanesulfonic acid presents as a hygroscopic, colorless liquid at room temperature with a slight viscosity. Its physical properties contribute significantly to its handling requirements and applications in various chemical processes .

Basic Physical Properties

The physical characteristics of trifluoromethanesulfonic acid position it uniquely among sulfonic acids. It exhibits considerable thermal stability, with a relatively high boiling point despite its strong acidity .

Table 2: Physical Properties of Trifluoromethanesulfonic Acid

PropertyValue
Physical StateColorless, slightly viscous liquid
Melting Point-40 °C
Boiling Point162 °C (760 mmHg)
Density1.71 g/cm³ (20 °C)
Viscosity1.872 mm²/s
Flash Point>166.7 °C
Vapor Pressure3.2 hPa (25 °C)

Chemical Properties

The exceptional acidity of trifluoromethanesulfonic acid is its most notable chemical property. With a pKa value of approximately -14.7, it is roughly a million times stronger than sulfuric acid, qualifying it as a superacid . This extreme acidity results from the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base (triflate anion) through delocalization of the negative charge.

The acid forms a stable monohydrate (CF₃SO₃H·H₂O) with a melting point of 34 °C when exposed to water . Despite its strong acidity, trifluoromethanesulfonic acid demonstrates remarkable chemical stability, resisting both oxidation and reduction reactions. This dual characteristic of strong acidity without oxidizing properties distinguishes it from other strong acids like perchloric or nitric acid .

Table 3: Chemical Properties of Trifluoromethanesulfonic Acid

PropertyValueNotes
Acidity (pKa)-14.7±2.0Classifies as a superacid
pH in Water0.11Extremely acidic
Water SolubilitySolubleForms monohydrate
StabilityHighResistant to oxidation/reduction
Reactivity with OrganicsHighNon-sulfonating toward aromatics

Synthesis Methods

Multiple synthetic routes have been developed for the production of trifluoromethanesulfonic acid, ranging from industrial-scale processes to laboratory preparations with specialized applications .

Industrial Production

The primary industrial method for producing trifluoromethanesulfonic acid involves electrochemical fluorination (ECF) of methanesulfonic acid. This process yields trifluoromethanesulfonyl fluoride (CF₃SO₂F), which is subsequently hydrolyzed to produce a triflate salt. This salt is then reprotonated to yield trifluoromethanesulfonic acid .

The reaction sequence can be represented as:

  • CH₃SO₃H → CF₃SO₂F (via ECF)

  • CF₃SO₂F + H₂O → CF₃SO₃⁻ + HF

  • CF₃SO₃⁻ + H⁺ → CF₃SO₃H

The final purification typically involves distillation from triflic anhydride to ensure high purity .

Alternative Synthetic Routes

An alternative production method involves the oxidation of trifluoromethylsulfenyl chloride:

CF₃SCl + 3[O] → CF₃SO₃H + HCl

Additionally, trifluoromethanesulfonic acid can be prepared in laboratory settings by reacting bis(trifluoromethylthio)mercury with hydrogen peroxide, offering a route for small-scale preparation .

Historical Synthesis

The first documented synthesis of trifluoromethanesulfonic acid was achieved in 1954 by Robert Haszeldine and Kidd through a different approach:

CF₃I + SO₃ → CF₃SO₃I
CF₃SO₃I + H₂O → CF₃SO₃H + HI

This historical synthesis established the foundation for subsequent methodologies and applications of this powerful acid .

Chemical Reactions

The exceptional acidity combined with the non-nucleophilic nature of its conjugate base makes trifluoromethanesulfonic acid particularly useful in various chemical transformations .

Acid-Catalyzed Reactions

As an extraordinary proton donor, trifluoromethanesulfonic acid effectively catalyzes numerous organic reactions. In the laboratory, it serves as a protonating agent in situations where the non-nucleophilicity of the conjugate base is crucial. This characteristic is particularly valuable in reactions where competing nucleophilic attack would otherwise lead to unwanted side products .

The acid also functions as an acidic titrant in non-aqueous acid-base titrations due to its strong acidity in various solvents, including acetonitrile and acetic acid, where conventional mineral acids demonstrate only moderate strength .

Esterification and Dehydration Processes

Trifluoromethanesulfonic acid effectively catalyzes esterification reactions, converting alcohols to their corresponding esters with high efficiency. This application is particularly valuable in the fragrance and flavor industries, where ester production is essential .

As a powerful dehydrating agent, the acid facilitates the removal of water from various polar compounds. This property enables the conversion of alcohols to ethers or alkyl halides, expanding its synthetic utility .

Polymerization Catalysis

The acid serves as an effective initiator for the polymerization of various monomers, including styrene and vinyl acetate. This catalytic activity leads to the formation of high molecular weight polymers with desirable properties such as enhanced toughness and flexibility .

Applications

The unique properties of trifluoromethanesulfonic acid have led to its adoption across multiple scientific and industrial domains .

Pharmaceutical Applications

In pharmaceutical research and production, trifluoromethanesulfonic acid serves as a crucial catalyst for synthesizing complex drug compounds. Its effectiveness in catalyzing various reactions, combined with its stability and non-oxidizing nature, makes it particularly valuable for developing high-purity pharmaceutical ingredients .

The acid facilitates the synthesis of nucleosides, antibiotics, steroids, proteins, and glycosides, contributing significantly to pharmaceutical advancement. The growing demand for complex drug molecules has correspondingly increased the importance of trifluoromethanesulfonic acid in pharmaceutical manufacturing processes .

Organic Synthesis Applications

As a catalyst in Friedel-Crafts reactions, trifluoromethanesulfonic acid promotes both alkylation and acylation of substituted benzene rings. This capability expands the synthetic toolkit available to organic chemists, particularly for creating complex molecules with specific substitution patterns .

The acid's strong acidity combined with the non-nucleophilic nature of its conjugate base makes it exceptionally useful for reactions requiring strong acidic conditions without nucleophilic interference .

Materials Science and Electronic Applications

In materials science, trifluoromethanesulfonic acid contributes to the development of specialty materials with unique properties. Its application as an etchant for silicon dioxide is particularly valuable in the electronics industry for producing microelectronic devices .

Electrochemical Applications

The stability and conductivity of trifluoromethanesulfonic acid and its derivatives make them useful components in electrolytes for batteries and other electrochemical systems. These properties ensure reliable performance in energy storage and conversion devices .

Market Analysis and Economic Significance

The global market for trifluoromethanesulfonic acid demonstrates steady growth driven by increasing applications across multiple industries .

Current Market Status

According to market research, the global trifluoromethanesulfonic acid market reached USD 81.5 million in 2023. This substantial valuation reflects the compound's growing importance in various industrial applications, particularly in pharmaceutical synthesis and materials science .

Future Market Projections

The market is projected to achieve a value of USD 117.8 million by 2032, growing at a compound annual growth rate (CAGR) of 4.2% from 2024 to 2032. This forecast suggests sustained demand and expanding applications for trifluoromethanesulfonic acid in the coming decade .

Table 4: Trifluoromethanesulfonic Acid Market Projections

ParameterValue
Market Size (2023)USD 81.5 Million
Projected Market Size (2032)USD 117.8 Million
CAGR (2024-2032)4.2%

Market Drivers

The primary driver for market growth is the increasing demand in pharmaceutical applications, particularly for advanced drug synthesis. The acid's effectiveness in catalyzing complex reactions while enhancing efficiency and yield in drug production makes it increasingly valuable as pharmaceutical development advances toward more complex molecular structures .

Additional market growth factors include expanding applications in materials science, electrochemistry, and organic synthesis industries, where the unique properties of trifluoromethanesulfonic acid continue to find new utilization pathways .

ParameterValue
LD₅₀ (Oral, Rat)1605 mg/kg
LD₅₀ (Dermal, Rat)> 2000 mg/kg
Hazard CategoriesHarmful, Corrosive

Chemical Incompatibilities

Trifluoromethanesulfonic acid reacts violently with acyl chlorides and aromatic hydrocarbons, evolving toxic hydrogen chloride gas. When heated to decomposition, it emits toxic fumes of fluorine compounds and sulfur oxides, presenting significant inhalation hazards .

Addition of trifluoromethanesulfonic acid to polar solvents can be dangerously exothermic, requiring careful control during mixing operations .

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